molecular formula C7H6ClNO3 B108230 2-Chloro-6-methoxyisonicotinic acid CAS No. 15855-06-8

2-Chloro-6-methoxyisonicotinic acid

Cat. No.: B108230
CAS No.: 15855-06-8
M. Wt: 187.58 g/mol
InChI Key: PJQBTHQTVJMCFX-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyisonicotinic acid is an organic compound with the molecular formula C7H6ClNO3. It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the second position and a methoxy group at the sixth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxyisonicotinic acid typically involves the chlorination of 6-methoxyisonicotinic acid. One common method includes the reaction of 2,6-dichloropyridine with methanol in the presence of a base such as sodium methoxide. The reaction proceeds through nucleophilic substitution, where the methoxy group replaces one of the chlorine atoms.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methoxyisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms such as carboxylates or aldehydes.

    Reduction Products: Reduced forms such as alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Intermediate in Drug Synthesis
2-Chloro-6-methoxyisonicotinic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For example, it is utilized in the production of anti-inflammatory drugs and immunomodulators. The compound's structure allows it to undergo transformations that yield biologically active derivatives.

2. Immunomodulatory Agents
Research indicates that derivatives of this compound are being explored for their potential in treating autoimmune diseases and conditions associated with an activated immune system. These include rheumatoid arthritis, multiple sclerosis, and inflammatory bowel diseases .

3. Anticancer Research
Studies have suggested that certain derivatives of this compound may exhibit anticancer properties. By modifying the core structure, researchers are investigating its efficacy against various cancer types, focusing on mechanisms that inhibit tumor growth and metastasis .

Case Study 1: Synthesis of Immunomodulatory Agents

A study detailed the synthesis of pyridine derivatives from this compound aimed at developing new immunomodulatory agents. The synthesized compounds demonstrated significant activity against autoimmune disorders in preclinical models .

Case Study 2: Anticancer Activity

Another research project focused on modifying the structure of this compound to enhance its anticancer properties. The modified compounds were tested on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxyisonicotinic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivative used .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-methoxyisonicotinic acid is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical modifications and applications compared to its analogs .

Biological Activity

2-Chloro-6-methoxyisonicotinic acid is a derivative of isonicotinic acid, which has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chlorine atom at the 2-position and a methoxy group at the 6-position on the isonicotinic acid structure. The unique combination of these substituents may confer distinct biological properties, making it a subject of interest for various therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes and interfere with cellular pathways, leading to various biological effects. For instance, it may act as an inhibitor of protein kinases, which play crucial roles in cell signaling and proliferation. Understanding the precise mechanisms requires further detailed studies to elucidate the molecular targets and pathways involved .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Properties : There is evidence supporting its role as an anticancer agent, particularly through mechanisms involving apoptosis induction and cell cycle regulation.
  • Immunomodulatory Effects : The compound may modulate immune responses, affecting the activity of T- and B-lymphocytes without significantly impacting their maturation or expansion .

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on various derivatives of isonicotinic acid demonstrated that this compound had significant inhibitory effects against certain pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antibiotics.
  • Cancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in breast cancer cells .
  • Immunomodulation : Research involving animal models indicated that administration of this compound led to a reduction in circulating lymphocytes, suggesting its potential use in treating autoimmune conditions or enhancing graft survival in transplant settings.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

CompoundBiological ActivityMechanism of Action
Isonicotinic AcidAntitubercularInhibition of mycobacterial growth
2-Chloroisonicotinic AcidModerate antimicrobial activityEnzyme inhibition
This compoundAntimicrobial, anticancer, immunomodulatoryMulti-target interactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-6-methoxyisonicotinic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically begins with 2,6-dichloroisonicotinic acid, where selective substitution of the 6-chloro group with methoxy is achieved using methanol and thionyl chloride under reflux. A reported yield of 33% was achieved under these conditions . Optimization strategies include:

  • Temperature control : Maintaining 0–20°C during thionyl chloride addition to minimize side reactions .
  • Solvent selection : Using toluene or dichloromethane to enhance reagent solubility and reaction homogeneity .
  • Catalytic additives : Introducing DMF as a catalyst in esterification steps to accelerate acyl chloride formation . Advanced purification techniques (e.g., recrystallization) and continuous flow reactors may further improve yield and purity .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Key safety measures include:

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, particularly during reactions involving chlorinating agents like thionyl chloride .
  • Emergency protocols : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
  • Waste disposal : Collecting reaction byproducts in sealed containers to prevent environmental contamination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • UPLC-MS : Provides accurate molecular weight confirmation (e.g., m/z 243.2 [M+H]+) and purity assessment .
  • IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • NMR : Resolves substituent positions on the pyridine ring (e.g., methoxy at δ 3.9–4.1 ppm, aromatic protons at δ 6.5–7.5 ppm) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing chlorine and electron-donating methoxy group create a polarized pyridine ring, facilitating nucleophilic aromatic substitution at the 2-position. For example:

  • Buchwald-Hartwig amination : Methoxy groups stabilize intermediates, enabling Pd-catalyzed coupling with amines .
  • Suzuki-Miyaura reactions : The chloro substituent acts as a leaving group for palladium-mediated aryl-aryl bond formation . Computational studies (e.g., DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of derivatives?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : The carboxylic acid group may exist in equilibrium with its deprotonated form, altering peak splitting .
  • Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) influence chemical shifts; consistent solvent use is critical .
  • Impurity interference : Side products from incomplete reactions (e.g., esterification) require HPLC purification before analysis .

Q. What strategies enhance the bioactivity profile of this compound in medicinal chemistry?

Functionalization approaches include:

  • Esterification : Converting the carboxylic acid to methyl esters improves cell permeability (e.g., using K₂CO₃/MeI in DMF) .
  • Amide formation : Coupling with amines via EDCI/HOBt to create prodrugs with targeted delivery .
  • Borane reduction : Synthesizing alcohol derivatives for probing hydrogen-bonding interactions in enzyme binding . Biological assays (e.g., kinase inhibition or antimicrobial activity screens) should guide iterative structural optimization .

Q. Methodological Notes

  • Yield optimization : Compare batch vs. flow reactors to address scalability challenges in multi-step syntheses .
  • Data validation : Cross-reference spectral data with computational models (e.g., Gaussian calculations for NMR) to confirm assignments .
  • Contradiction analysis : Systematically vary reaction parameters (e.g., temperature, stoichiometry) to identify critical factors in yield disparities .

Properties

IUPAC Name

2-chloro-6-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQBTHQTVJMCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381948
Record name 2-CHLORO-6-METHOXYISONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15855-06-8
Record name 2-CHLORO-6-METHOXYISONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methoxypyridine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloroisonicotinic acid (200 g, 1.04 mol) in methanol (3 L), 32% aq. NaOH (770 mL) is added. The stirred mixture becomes warm (34° C.) and is then heated to 70° C. for 4 h before it is cooled to rt. The mixture is neutralised by adding 32% aq. HCl (100 mL) and 25% aq. HCl (700 mL). The mixture is stirred at rt overnight. The white precipitate that forms is collected, washed with methanol and dried. The filtrate is evaporated and the residue is suspended in water (200 mL). The resulting mixture is heated to 60° C. Solid material is collected, washed with water and dried. The combined crops give 2-chloro-6-methoxy-isonicotinic acid (183 g) as a white solid; LC-MS: tR=0.80 min, [M+1]+=187.93.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step One
Name
Quantity
770 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Chloro-6-methoxyisonicotinic acid
2-Chloro-6-methoxyisonicotinic acid
2-Chloro-6-methoxyisonicotinic acid
2-Chloro-6-methoxyisonicotinic acid
2-Chloro-6-methoxyisonicotinic acid
2-Chloro-6-methoxyisonicotinic acid

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